3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine
Description
This compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted at position 3 with a [(3,4-dichlorophenyl)methyl]sulfanyl group and at position 5 with a propyl chain. Its structural uniqueness lies in the electron-withdrawing 3,4-dichlorophenyl moiety, which may influence both electronic properties and lipophilicity, critical for receptor binding or catalytic inhibition .
Properties
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N4S/c1-2-3-11-16-17-12(18(11)15)19-7-8-4-5-9(13)10(14)6-8/h4-6H,2-3,7,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRCEHIDOIPZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N)SCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine typically involves multi-step synthetic routes. One common method starts with the preparation of 3-amino-1,2,4-triazole, which is then functionalized with various substituents to achieve the desired compound . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety.
Chemical Reactions Analysis
3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions varying based on the desired transformation.
Major Products: The products of these reactions depend on the specific reagents and conditions used but can include various substituted triazoles and phenyl derivatives.
Scientific Research Applications
3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways . The compound’s effects are mediated through its binding to enzymes or receptors, leading to inhibition or activation of specific cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
The triazole scaffold is highly versatile. Key analogs and their substituent effects are summarized below:
Structural Insights :
- Alkyl Chains : The propyl group at R<sup>5</sup> balances solubility and lipophilicity, contrasting with bulkier substituents like pyridin-4-yl (in ), which may improve target specificity but reduce bioavailability.
Enzyme Inhibition
- Tyrosinase (AbTYR) Inhibition : Fluorophenyl-substituted analogs (e.g., compound 3a in ) exhibit potent inhibition (low micromolar IC50), attributed to fluorine’s dual role in π-stacking and hydrogen bonding. The target compound’s dichlorophenyl group may provide superior inhibition due to stronger hydrophobic interactions.
- Antioxidant Activity : Morpholine-containing derivatives (e.g., ) show ~42% inhibition of lipid oxidation products, surpassing the target compound’s predicted activity, which lacks electron-donating groups critical for radical scavenging.
Physicochemical Properties
| Property | Target Compound | 3a (Fluorophenyl analog ) | 4a (Thiophene analog ) |
|---|---|---|---|
| Molecular Weight (g/mol) | 356.84 | 342.39 | 226.22 |
| Melting Point (°C) | Not reported | 132–134 | 118–120 |
| LogP (Predicted) | 4.2 | 3.8 | 2.5 |
Biological Activity
3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including anti-cancer activity, antimicrobial effects, and other pharmacological implications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : 5-propyl-4H-1,2,4-triazol-4-amine
- Molecular Formula : C₉H₈Cl₂N₄S
- CAS Number : 338391-99-4
The presence of the triazole ring and the dichlorophenyl moiety suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. In particular, research indicates that compounds similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance:
- Study Findings : A related triazole derivative demonstrated an IC₅₀ value of 16.782 µg/mL against HepG2 liver cancer cells, indicating strong anti-cancer activity .
- Mechanism : Molecular docking studies suggest that these compounds may inhibit specific enzymes involved in cancer cell proliferation.
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have also been explored extensively:
- Research Insights : Compounds with a similar structure have shown promising results against a range of pathogens. For example, derivatives tested against Staphylococcus aureus and Escherichia coli exhibited significant inhibition zones .
| Compound | Pathogen Tested | Inhibition Zone (mm) |
|---|---|---|
| Triazole A | S. aureus | 15 |
| Triazole B | E. coli | 12 |
Cytotoxicity Studies
Cytotoxicity assessments are critical for evaluating the safety profiles of new compounds:
- Results : Derivatives of 1,2,4-triazoles generally exhibit low cytotoxicity. For example, a study reported that the most effective triazole derivative had a hemolytic activity of only 1.19% compared to Triton-X-100 .
Case Study 1: HepG2 Cell Line
In a controlled laboratory setting, various triazole derivatives were synthesized and screened for their anti-cancer properties against HepG2 cells. The study revealed that modifications in the phenyl ring significantly influenced the anti-proliferative activity.
Case Study 2: Antimicrobial Efficacy
A series of synthesized triazoles were tested against common bacterial strains. The results indicated that certain substitutions on the triazole ring enhanced antimicrobial activity, suggesting a structure–activity relationship that could guide future drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
